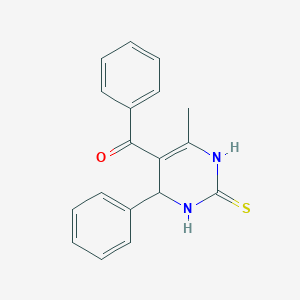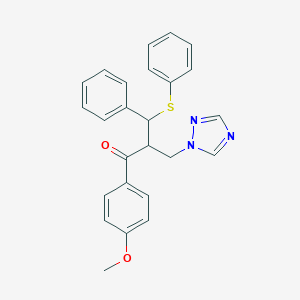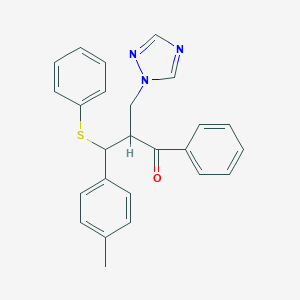![molecular formula C22H22FN3O2S B492597 3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-38-2](/img/structure/B492597.png)
3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. Typically, the synthesis of quinoline derivatives involves the construction of the quinoline ring system, followed by various functional group transformations .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a dihydrothieno[2,3-b]quinoline core, which is a fused ring system containing a thiophene (a five-membered ring with one sulfur atom) and a quinoline (a fused ring system containing a benzene ring and a pyridine ring). Attached to this core are various functional groups, including an amine, an ethyl group, a fluorophenyl group, and a carboxamide .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amine group could participate in acid-base reactions, the carboxamide group could undergo hydrolysis, and the fluorophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability. The presence of the amine and carboxamide groups could influence the compound’s acid-base properties .Scientific Research Applications
The specific compound you’ve mentioned, known as “3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” or “3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide,” does not have direct references in the search results for its scientific research applications. However, based on the structure and functional groups present in this compound, we can infer potential applications by looking at similar compounds with related structures or functionalities.
Antiviral Activity
Compounds containing five-membered heteroaryl amines have shown antiviral activity against viruses such as the Newcastle disease virus . Given the structural similarity, it’s possible that our compound could be explored for antiviral properties.
Anti-HIV Potential
Indole derivatives have been studied for their anti-HIV properties . While our compound is not an indole derivative, the presence of a heterocyclic amine could suggest potential for anti-HIV activity.
Plant Hormone Analog
Indole-3-acetic acid is a plant hormone derived from tryptophan . The compound could potentially mimic or interfere with plant hormone pathways due to its complex heterocyclic structure.
Anticancer Properties
Quinoline derivatives have been investigated for their anticancer properties . The quinoline moiety present in our compound might confer similar biological activity.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , and quinoline derivatives have been found to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Mode of Action
For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect a variety of biochemical pathways.
Result of Action
It is known that similar compounds have shown substantial antiviral activity , suggesting that this compound may also have significant biological effects.
Future Directions
properties
IUPAC Name |
3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-4-13-16-14(9-22(2,3)10-15(16)27)26-21-17(13)18(24)19(29-21)20(28)25-12-7-5-11(23)6-8-12/h5-8H,4,9-10,24H2,1-3H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDANHZYMUXCDQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=CC=C(C=C4)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-ethyl-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492514.png)
![4-methyl-N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzenesulfonamide](/img/structure/B492518.png)
![N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492521.png)
![3-(Benzyloxy)-1-(4-methoxyphenyl)-4-(3,6,6-trimethylbicyclo[3.1.0]hex-2-en-2-yl)-2-azetidinone](/img/structure/B492523.png)

![3-(4-methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492526.png)
![ethyl 1'-benzyl-2-(2,2-diphenylacetyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine]-3'-carboxylate](/img/structure/B492528.png)
![3-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492530.png)


![5-methoxy-2-(6-methoxy-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-4a-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B492533.png)

![1-(4-bromophenyl)-3-[(4-methylphenyl)sulfanyl]-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492536.png)
![4a-[2,4-bis(acetyloxy)-5-chlorophenyl]-7-chloro-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-6-yl acetate](/img/structure/B492537.png)